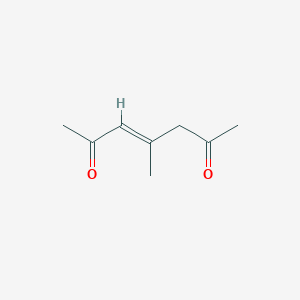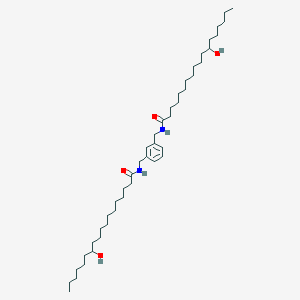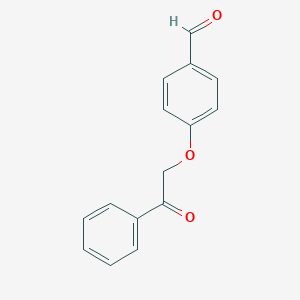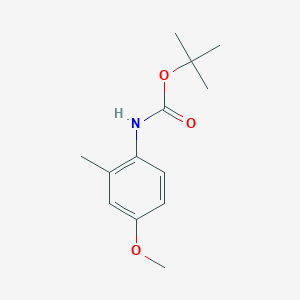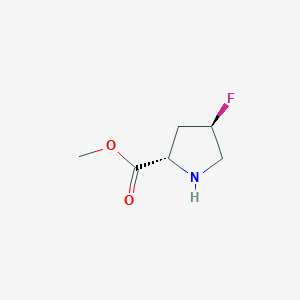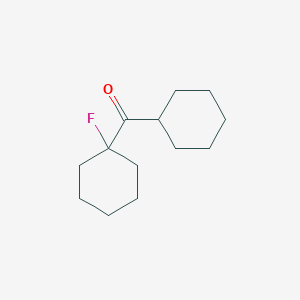
Cyclohexyl(1-fluorocyclohexyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(1-fluorocyclohexyl)methanone, also known as CXM, is a synthetic compound that has been studied for its potential use in scientific research. CXM is a ketone derivative that has been shown to have unique properties, making it a promising candidate for use in various applications. In
Wirkmechanismus
The mechanism of action of Cyclohexyl(1-fluorocyclohexyl)methanone involves its interaction with the sigma-1 receptor. Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to bind to the receptor with high affinity, leading to various downstream effects. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein synthesis, and mitochondrial function. Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to modulate these processes, leading to changes in cellular function.
Biochemische Und Physiologische Effekte
Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to have various biochemical and physiological effects. It has been shown to modulate calcium signaling, leading to changes in neuronal excitability. Cyclohexyl(1-fluorocyclohexyl)methanone has also been shown to modulate protein synthesis, leading to changes in synaptic plasticity. In addition, Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to modulate mitochondrial function, leading to changes in energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexyl(1-fluorocyclohexyl)methanone has several advantages for use in lab experiments. It has a well-established synthesis method, making it easy to obtain. Cyclohexyl(1-fluorocyclohexyl)methanone also has a high affinity for the sigma-1 receptor, making it a useful tool for investigating the role of the receptor in various cellular processes. However, Cyclohexyl(1-fluorocyclohexyl)methanone also has some limitations. It has a relatively short half-life, making it difficult to study its long-term effects. In addition, Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of Cyclohexyl(1-fluorocyclohexyl)methanone. One direction is to investigate its potential therapeutic use in various neurological and psychiatric disorders. Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for use in the treatment of anxiety and depression. Another direction is to investigate its potential use as a tool for investigating the role of the sigma-1 receptor in various disease states. Cyclohexyl(1-fluorocyclohexyl)methanone has been shown to modulate the sigma-1 receptor in various cellular and behavioral processes, making it a useful tool for investigating the role of the receptor in various disease states.
Conclusion:
In conclusion, Cyclohexyl(1-fluorocyclohexyl)methanone is a synthetic compound that has been studied for its potential use in scientific research. It has a well-established synthesis method and has been shown to have unique properties, making it a promising candidate for use in various applications. Cyclohexyl(1-fluorocyclohexyl)methanone has been studied for its potential use in neuroscience research, particularly in the field of sigma-1 receptor modulation. It has been shown to have various biochemical and physiological effects, and has several advantages and limitations for use in lab experiments. There are several future directions for the study of Cyclohexyl(1-fluorocyclohexyl)methanone, including its potential therapeutic use and its use as a tool for investigating the role of the sigma-1 receptor in various disease states.
Synthesemethoden
The synthesis of Cyclohexyl(1-fluorocyclohexyl)methanone involves the reaction of cyclohexanone with 1-fluorocyclohexane in the presence of a catalyst. The reaction is carried out under specific conditions, such as temperature and pressure, to ensure optimal yield and purity of the final product. The synthesis method of Cyclohexyl(1-fluorocyclohexyl)methanone has been well-established and has been used in various research studies.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(1-fluorocyclohexyl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that plays a role in various physiological and pathological processes. Cyclohexyl(1-fluorocyclohexyl)methanone has been used as a tool to investigate the role of the sigma-1 receptor in various cellular and behavioral processes.
Eigenschaften
CAS-Nummer |
130485-82-4 |
|---|---|
Produktname |
Cyclohexyl(1-fluorocyclohexyl)methanone |
Molekularformel |
C13H21FO |
Molekulargewicht |
212.3 g/mol |
IUPAC-Name |
cyclohexyl-(1-fluorocyclohexyl)methanone |
InChI |
InChI=1S/C13H21FO/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11/h11H,1-10H2 |
InChI-Schlüssel |
FWXYPHJIJDPWLT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)C2(CCCCC2)F |
Kanonische SMILES |
C1CCC(CC1)C(=O)C2(CCCCC2)F |
Synonyme |
Methanone, cyclohexyl(1-fluorocyclohexyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



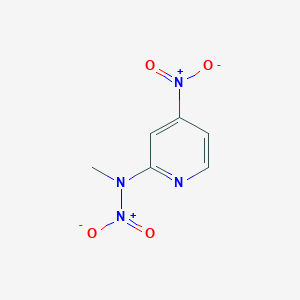
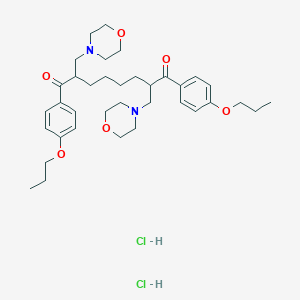
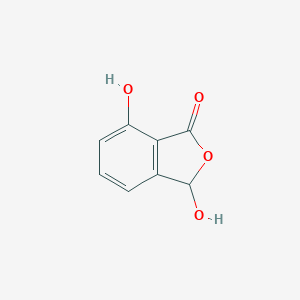
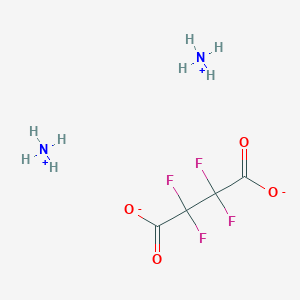
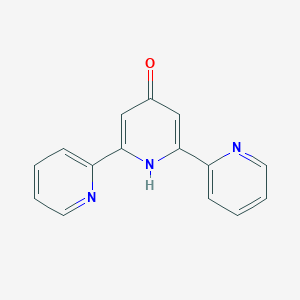
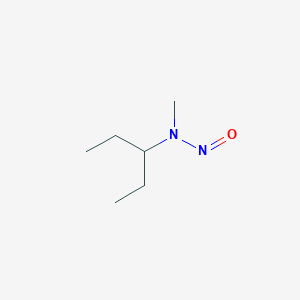
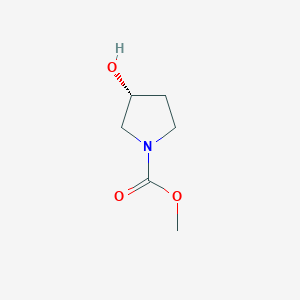
![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)
